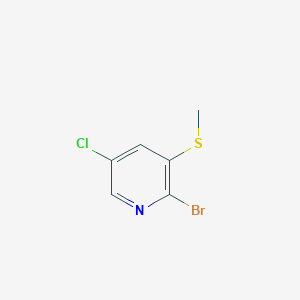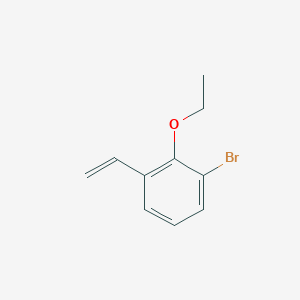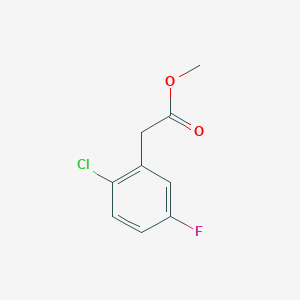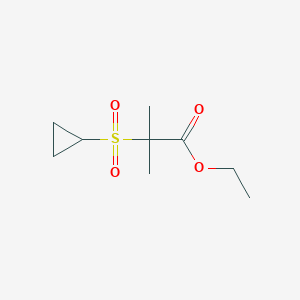
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate
Übersicht
Beschreibung
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate, also known as ethyl 2-methylpropanoate-2-sulfonylcyclopropane, is an organic compound with the chemical formula C7H12O4S. It is a colorless, odorless, and water-soluble compound that has a wide range of applications in the fields of medicine, biochemistry, and chemical engineering.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate has been used in various synthesis processes. Notably, it forms adducts with cyclic ethers and acetals under free radical conditions, indicating its reactivity and potential in creating complex molecules. For instance, ethyl 3,3-difluoro-2-methylpropenoate reacts with tetrahydrofuran and 1,3-dioxolanes to form 1:1 adducts, showcasing the molecule's capacity to engage in complex chemical reactions (Bumgardner & Burgess, 2000).
Polymer Research
In polymer research, the compound's derivatives have been utilized in the creation of responsive hydrogels. For instance, poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid] hydrogels, involving a derivative of the compound, exhibit pH- and temperature-sensitive swelling behaviors. This indicates the compound's utility in creating materials with specific responses to environmental conditions (Çavuş & Gürdağ, 2007).
Catalysis and Reaction Mechanisms
The compound and its variants have also found applications in understanding catalysis and reaction mechanisms. A study highlights the use of a coenzyme NADH model in reactions with ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, where this compound derivatives may be involved in the reaction pathways, offering insights into complex reaction mechanisms (Fang et al., 2006).
Drug Metabolism and Biocatalysis
In the domain of drug metabolism and biocatalysis, derivatives of this compound have been utilized for the preparation of mammalian metabolites of drugs, indicating the compound's role in medicinal chemistry and pharmacology (Zmijewski et al., 2006).
Eigenschaften
IUPAC Name |
ethyl 2-cyclopropylsulfonyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-4-13-8(10)9(2,3)14(11,12)7-5-6-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJMHLBFHVXPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)S(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381542.png)
![3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381543.png)
![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)
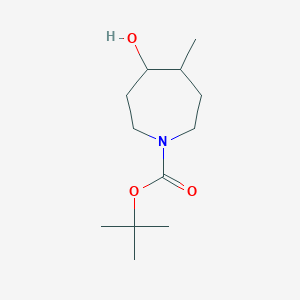
![tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B1381546.png)
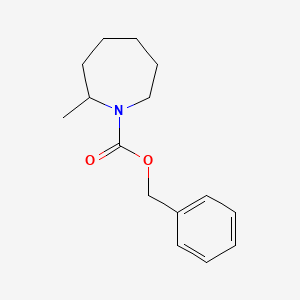
![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)


